Canrenoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

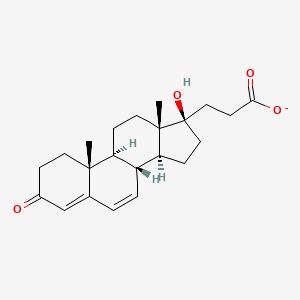

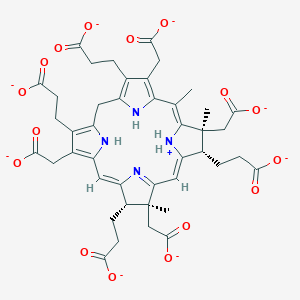

Canrenoate is a steroid acid anion. It is a conjugate base of a canrenoic acid.

Aplicaciones Científicas De Investigación

1. Interaction with Digoxin Immunoassays

Canrenoate's interaction with digoxin immunoassays is noteworthy. Studies like the one by (Dasgupta et al., 2012) and (Defrance et al., 2011) have shown that this compound and its metabolites do not significantly interfere with modern digoxin immunoassays. This finding is crucial for accurate drug monitoring in clinical settings.

2. Treatment of Ascites in Cirrhosis

This compound has been explored in the treatment of ascites in cirrhosis patients. (Angeli et al., 2009) compared sequential and combined diuretic therapy involving this compound in cirrhotic patients, revealing preferences for combined treatment due to fewer adverse effects like hyperkalemia.

3. Application in COVID-19-Associated Pneumonia and Fibrosis

The potential use of this compound in treating COVID-19-associated pneumonia and pulmonary fibrosis was investigated by (Kotfis et al., 2022). However, the study concluded that this compound did not significantly affect outcomes like mechanical ventilation time or hospitalization length in COVID-19 patients, indicating a need for further research in this area.

4. Effects on Myocardial Ischemia–Reperfusion

This compound has been studied for its electrophysiological and antiarrhythmic properties during myocardial ischemia–reperfusion. (Alexandre et al., 2015) found that this compound can impact action potential duration and reduce ventricular arrhythmias occurrence, suggesting its potential use in managing conditions like STEMI.

5. Cardioprotective Effects at Reperfusion

The cardioprotective effects of this compound, especially when administered at reperfusion, have been explored. (Schmidt et al., 2010) showed that this compound can reduce myocardial infarct size, suggesting its efficacy in acute myocardial infarction treatment.

6. Use in Anterior Myocardial Infarction

This compound's effects on systolic and diastolic function in patients with acute anterior myocardial infarction have been evaluated by (Di Pasquale et al., 2005). The study found beneficial effects on parameters like mitral E-wave-A-wave ratio and left ventricular end-systolic volume, indicating its potential in post-myocardial infarction care.

7. Cross Reactivity and Interferences in Assays

The cross reactivity of this compound in different biochemical assays was examined by (Romanelli & Gentilini, 2004). Their findings are significant for understanding potential diagnostic interferences when this compound is used clinically.

Propiedades

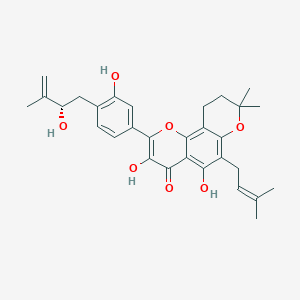

Fórmula molecular |

C22H29O4- |

|---|---|

Peso molecular |

357.5 g/mol |

Nombre IUPAC |

3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |

InChI |

InChI=1S/C22H30O4/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25)/p-1/t16-,17+,18+,20+,21+,22-/m1/s1 |

Clave InChI |

PBKZPPIHUVSDNM-WNHSNXHDSA-M |

SMILES isomérico |

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)[O-])O)C |

SMILES canónico |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

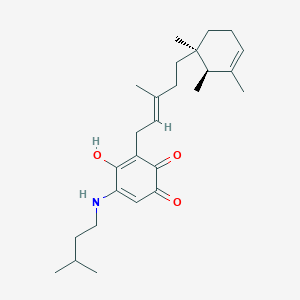

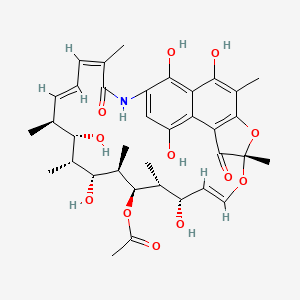

![N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1263351.png)

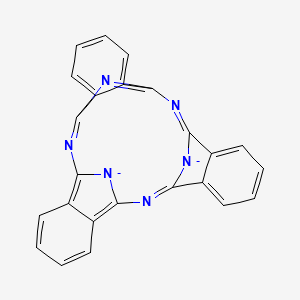

![[5-(Aminomethyl)-3-furyl]methyl phosphate](/img/structure/B1263361.png)

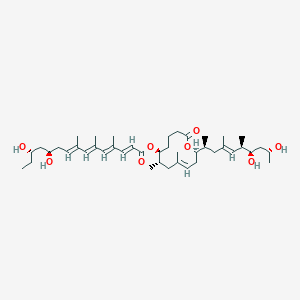

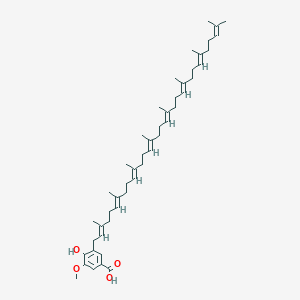

![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(1-)](/img/structure/B1263365.png)

![chloroform;methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1263372.png)